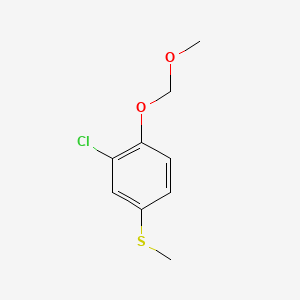![molecular formula C16H19N B14776680 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound belonging to the class of amines It features a biphenyl structure with two methyl groups at the 3’ and 5’ positions and an ethanamine group attached to the 4-position of the biphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 3’,5’-dimethylbiphenyl-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanamine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (R-X), base (NaOH or KOH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Secondary or tertiary amines
Aplicaciones Científicas De Investigación
1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the biphenyl structure provides hydrophobic interactions that enhance binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine
- 1-(3’,5’-Diethyl-[1,1’-biphenyl]-4-yl)ethanamine
- 1-(3’,5’-Dimethylphenyl)ethanamine
Uniqueness: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine is unique due to the specific positioning of the methyl groups on the biphenyl ring, which influences its chemical reactivity and interaction with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct properties and applications.
Propiedades
Fórmula molecular |
C16H19N |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
1-[4-(3,5-dimethylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C16H19N/c1-11-8-12(2)10-16(9-11)15-6-4-14(5-7-15)13(3)17/h4-10,13H,17H2,1-3H3 |
Clave InChI |
GOPGJCQSPQOATK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


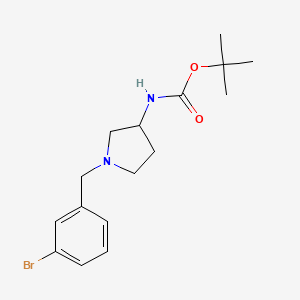
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)
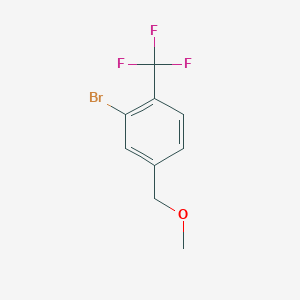
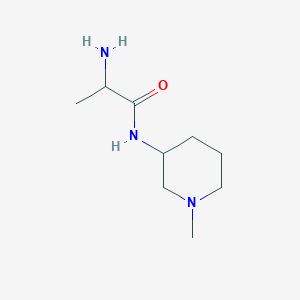
![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)

![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
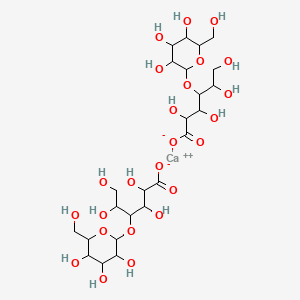
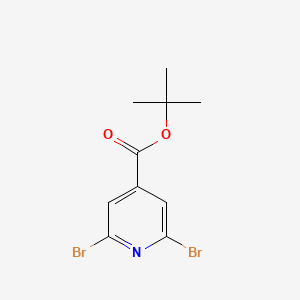
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
